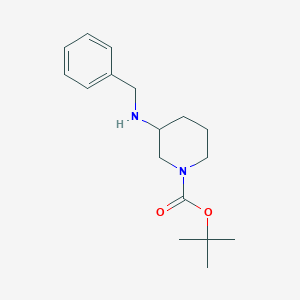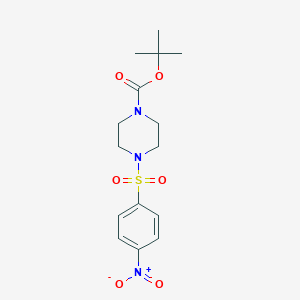
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOCA is a versatile compound that can be synthesized using different methods and has several biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has several scientific research applications, including its use as a reagent in organic synthesis, as a building block for the synthesis of natural products, and as a chiral auxiliary in asymmetric synthesis. This compound has also been used as a ligand in metal-catalyzed reactions and as a starting material for the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. This compound has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not clear.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including its ability to inhibit the biosynthesis of prostaglandins and leukotrienes. This compound has also been shown to inhibit the growth of cancer cells in vitro and to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in lab experiments is its versatility. This compound can be synthesized using different methods and can be used as a building block for the synthesis of various compounds. Additionally, this compound has several biochemical and physiological effects, making it a useful tool for studying these effects in vitro. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound.
Zukünftige Richtungen
There are several future directions for the scientific research of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. One direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, the mechanism of action of this compound should be further investigated to better understand its effects on cellular processes. Finally, the synthesis of new derivatives of this compound with improved bioactivity and selectivity should be explored.
Conclusion:
In conclusion, this compound is a versatile compound with several scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for the treatment of cancer and inflammation.
Synthesemethoden
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized using different methods, including the oxidation of 2,5-dimethoxytetrahydrofuran with chromic acid, the oxidation of 2,5-dimethoxytetrahydrofuran with potassium permanganate, and the oxidation of 2,5-dimethoxytetrahydrofuran with lead tetraacetate. The most commonly used method for synthesizing this compound is the oxidation of 2,5-dimethoxytetrahydrofuran with chromic acid. This method involves the reaction of 2,5-dimethoxytetrahydrofuran with chromic acid in the presence of acetic anhydride to yield this compound.
Eigenschaften
| 159551-32-3 | |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
(2S,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7-/m0/s1 |
InChI-Schlüssel |
QMIGEDXMDGEZSR-ACZMJKKPSA-N |
Isomerische SMILES |
CO[C@@H]1C[C@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
Kanonische SMILES |
COC1CC(C(O1)OC)C=O |
Synonyme |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3alpha,5beta)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)
![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)





![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)
![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)

